2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)-
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- is an organic compound that is a derivative of 1,4-benzoxazin-3-one, and is also known as 4-(4-Piperidinyl)-2H-1,4-benzoxazin-3(4H)-one. This compound has been studied extensively for its various applications in the scientific community. It has been used in a variety of experiments, from drug development to enzyme studies. The compound has been found to have a variety of biochemical and physiological effects, as well as many advantages and limitations for laboratory experiments.
Scientific Research Applications
Bioactivity and Ecological Role : Compounds from the 1,4-benzoxazin-3(4H)-one class, including derivatives of 2H-1,4-benzoxazin-3(4H)-one, demonstrate notable phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are also explored as leads for natural herbicide models, with an increasing focus on their ecological behavior and potential roles in chemical defense mechanisms in plants (Macias et al., 2009).
Allelochemicals in Gramineae : These compounds, isolated from plants in the Poaceae family, exhibit interesting biological properties like phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal activities. They are also involved in metabolism, detoxification mechanisms, and degradation in crop soils, thus having potential agronomic utility (Macias et al., 2006).
Biosynthesis in Maize : 2H-1,4-Benzoxazin-3(4H)-one is identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize, indicating its importance in plant biochemistry (Kumar et al., 1994).
Antimicrobial Activity : Certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones synthesized have been evaluated for antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, with some showing significant activity (Ozden et al., 2000).
Phytotoxicity and Ecological Studies : Extensive structure-activity relationship studies on benzoxazinones, their degradation products, and analogs have been conducted. These studies focus on their ecological role and propose new herbicide models based on their structures. The degradation products like 2-aminophenoxazin-3-one (APO) exhibit high phytotoxicity and stability, important for plant defense mechanisms (Macias et al., 2005).
Synthetic Methodologies : Novel and efficient synthetic methods have been developed for 2H-1,4-benzoxazin-3-(4H)-ones, allowing for convenient synthesis with diversity in substituents (Chen et al., 2009).
Chemical Reactivity and Modes of Action : Benzoxazinoids like 2H-1,4-benzoxazin-3(4H)-one and their derivatives are known for their antifeedant, insecticidal, antimicrobial, and allelopathic activities. The review summarizes current knowledge on their chemical reactivity in biological systems and their modes of action (Wouters et al., 2016).
properties
IUPAC Name |
4-piperidin-4-yl-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13-9-17-12-4-2-1-3-11(12)15(13)10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRNKLUVBCZXMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)COC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624490 | |
Record name | 4-(Piperidin-4-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzoxazin-3(4H)-one, 4-(4-piperidinyl)- | |
CAS RN |
356072-48-5 | |
Record name | 4-(4-Piperidinyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356072-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperidin-4-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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